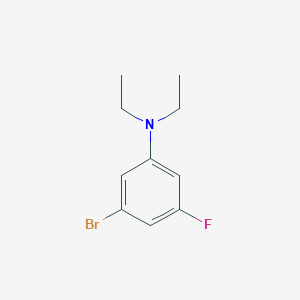

3-Bromo-5-fluoro-N,N-diethylaniline

Description

The exact mass of the compound this compound is 245.02154 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-13(4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCBENXFMAPRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268190 | |

| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-70-3 | |

| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-fluoro-N,N-diethylaniline CAS 1809161-70-3 properties

An In-depth Technical Guide to 3-Bromo-5-fluoro-N,N-diethylaniline (CAS 1809161-70-3): Properties, Synthesis, and Analysis for Drug Discovery Professionals

Introduction

This compound is a halogenated and fluorinated aromatic amine that serves as a versatile building block in modern organic synthesis. Its structural features—a nucleophilic diethylamino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate electronic and pharmacokinetic properties—make it a compound of significant interest for researchers in medicinal chemistry and materials science.

The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[1][2] As such, intermediates like this compound are pivotal in the synthesis of novel pharmaceutical candidates, particularly in the development of new anticancer medicines.[3] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthesis pathway, robust analytical methodologies, and critical safety information tailored for the research and development professional.

Physicochemical and Computational Properties

The fundamental properties of this compound define its behavior in chemical reactions and biological systems. The data presented below combines information from supplier technical sheets and computational models.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1809161-70-3 | [4] |

| Molecular Formula | C₁₀H₁₃BrFN | [4] |

| Molecular Weight | 246.12 g/mol | [4] |

| Synonyms | 3-Bromo-N,N-diethyl-5-fluoroaniline | [4] |

| Purity | ≥95% (Typically available) | [4] |

| SMILES | CCN(CC)C1=CC(=CC(=C1)F)Br | [4] |

| Storage Conditions | Sealed in dry, 2-8°C |[4] |

Table 2: Computational Chemistry Data

| Descriptor | Value | Significance in Drug Discovery |

|---|---|---|

| LogP | 3.4344 | Predicts lipophilicity and membrane permeability.[4] |

| TPSA (Topological Polar Surface Area) | 3.24 Ų | Estimates transport properties and blood-brain barrier penetration.[4] |

| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding interactions.[4] |

| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding interactions.[4] |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy.[4] |

Synthesis and Purification

Protocol 1: Synthesis of 3-Bromo-5-fluoroaniline (Precursor)

This protocol is adapted from a known procedure for the reduction of a nitroaromatic compound using iron in the presence of an electrolyte.[5] This method, a variation of the Béchamp reduction, is favored for its cost-effectiveness and operational simplicity.

Materials:

-

1-bromo-3-fluoro-5-nitrobenzene (1.0 eq)

-

Iron powder (Fe) (3.0 eq)

-

Ammonium chloride (NH₄Cl) (2.0 eq)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder, ammonium chloride, and water.

-

Heating: Heat the suspension to 90-100°C with vigorous stirring.

-

Addition of Starting Material: Add 1-bromo-3-fluoro-5-nitrobenzene portion-wise to the heated suspension. The exothermic reaction should be controlled by the rate of addition.

-

Reaction: After the addition is complete, maintain the mixture at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-fluoroaniline. The product can be further purified by vacuum distillation if necessary.[5]

Protocol 2: N,N-Diethylation via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is chosen here for its mild conditions and high selectivity, minimizing the formation of quaternary ammonium salt byproducts.[7]

Materials:

-

3-Bromo-5-fluoroaniline (1.0 eq)

-

Acetaldehyde (2.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Imine Formation: Dissolve 3-Bromo-5-fluoroaniline in the chosen solvent (DCM or DCE) in a flask under an inert atmosphere (e.g., nitrogen). Add acetaldehyde and stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Slowly add sodium triacetoxyborohydride to the mixture in portions. This reagent is chosen for its mildness and tolerance of the slightly acidic conditions that can favor imine formation.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is standard practice.[1][8]

Protocol 3: UHPLC-MS Analysis

This technique is invaluable for determining the purity of the compound and confirming its molecular weight. The protocol below is based on standard methods for analyzing similar aromatic amines.[8]

Instrumentation & Conditions:

-

System: A UPLC system coupled with a single quadrupole mass spectrometer (SQD) and a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile with 0.02% formic acid

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-60°C.

-

Detection: PDA scan (190-400 nm) and ESI+ mass spectrometry.

Expected Results:

-

Purity: The chromatogram should show a single major peak, allowing for purity calculation based on peak area percentage.

-

Molecular Weight Confirmation: The mass spectrum should display a protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated mass of C₁₀H₁₄BrFN⁺. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).[8]

NMR Spectroscopy: Structural Elucidation

NMR spectroscopy is the definitive method for elucidating the precise chemical structure. While experimental spectra for this specific compound are not published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.[9][10][11]

-

¹H NMR (in CDCl₃):

-

Ethyl Protons: A triplet integrating to 6H (for the two -CH₃ groups) around δ 1.1-1.3 ppm and a quartet integrating to 4H (for the two -CH₂- groups) around δ 3.2-3.4 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.0-7.0 ppm). The protons will exhibit complex splitting patterns (doublets of doublets, or triplets) due to coupling with each other and with the fluorine atom (H-F coupling).

-

-

¹³C NMR (in CDCl₃):

-

Alkyl Carbons: Two signals in the aliphatic region for the ethyl groups (~δ 12-15 ppm for -CH₃ and ~δ 45-50 ppm for -CH₂-).

-

Aromatic Carbons: Six distinct signals in the aromatic region. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbon attached to bromine will appear around δ 120-125 ppm.

-

-

¹⁹F NMR (in CDCl₃):

-

A single signal, likely a triplet of triplets, due to coupling with the two ortho and one para aromatic protons.

-

Applications in a Research & Development Context

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for diversification in drug discovery campaigns.

-

Scaffold for Medicinal Chemistry: The aniline moiety is a common feature in many approved drugs. The N,N-diethyl group can modulate lipophilicity and block metabolic N-dealkylation.

-

Cross-Coupling Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine groups), enabling the rapid generation of compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The fluorine atom is strategically placed to exert a strong electron-withdrawing effect, which can significantly alter the pKa of the aniline nitrogen. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution. The following information is derived from safety data for the compound and its close structural analogs.[4][12][13][14]

Table 3: GHS Hazard Identification

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS07 | Warning | | | H302 | Harmful if swallowed.[4] | | | H312/H332 | Harmful in contact with skin or if inhaled.[12][14] | | | H315 | Causes skin irritation.[4] | | | H319 | Causes serious eye irritation.[4] | | | H335 | May cause respiratory irritation.[4] |Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]

-

Hygiene: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[4][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for application in drug discovery and development. Its carefully arranged functional groups offer multiple avenues for chemical modification, allowing researchers to systematically explore chemical space in the search for new therapeutic agents. Understanding its physicochemical properties, employing robust synthetic and analytical protocols, and adhering to strict safety guidelines are paramount to leveraging its full potential in the laboratory.

References

- ChemScene. (n.d.). 1809161-70-3 | this compound.

- PubChem. (n.d.). 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information.

- Savič, V., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- BLDpharm. (n.d.). 1783727-80-9|3-Bromo-5-fluoro-2,4-dimethylaniline.

- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Bromo-4-fluoro-5-methylaniline.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-5-methylaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-5-fluoroaniline.

- PrepChem. (n.d.). Synthesis of 3-bromo-5-fluoroaniline.

- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- Fisher Scientific. (n.d.). 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals.

- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information.

- ResearchGate. (2021). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).

- ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum.

- PubChemLite. (n.d.). 3-bromo-5-fluoro-2-methylaniline (C7H7BrFN).

- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-5-methylaniline.

- BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis.

- PubChem. (n.d.). 3-Bromo-n,n-diethylaniline. National Center for Biotechnology Information.

- Le Studium. (2018). Fluorine as a key element in modern drug discovery and development.

- PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. National Center for Biotechnology Information.

- BenchChem. (n.d.). Application Note: Laboratory Synthesis of N,3-diethylaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromoaniline(591-19-5) 1H NMR [m.chemicalbook.com]

- 11. 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3-Bromo-5-fluoro-N,N-diethylaniline chemical structure and SMILES

[1][2]

Executive Summary & Compound Identity

3-Bromo-5-fluoro-N,N-diethylaniline is a specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1] Its structure is defined by a trisubstituted benzene ring featuring a diethylamino group, a bromine atom, and a fluorine atom in a meta relationship to one another (3,5-substitution pattern relative to the amine).[1]

This specific substitution pattern renders the molecule highly valuable for medicinal chemistry.[1] The bromine atom acts as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom imparts metabolic stability and modulates pKa and lipophilicity without introducing significant steric bulk.[1] The N,N-diethyl group serves as a hydrophobic pharmacophore, often enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) targets.[1]

Chemical Identity Data

| Property | Specification |

| IUPAC Name | 3-Bromo-N,N-diethyl-5-fluoroaniline |

| CAS Registry Number | 1809161-70-3 |

| Molecular Formula | C₁₀H₁₃BrFN |

| Molecular Weight | 246.12 g/mol |

| SMILES | CCN(CC)C1=CC(F)=CC(Br)=C1 |

| InChI Key | NGZAVSDIXFIWHJ-UHFFFAOYSA-N (Derived) |

| Appearance | Pale yellow to brown oil or low-melting solid (Predicted) |

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems and synthetic workflows.

| Parameter | Value (Predicted/Exp) | Significance in Drug Design |

| LogP | ~3.43 | Indicates high lipophilicity; suitable for CNS penetration but requires formulation strategies for solubility.[1] |

| TPSA | 3.24 Ų | Very low polar surface area, consistent with high membrane permeability.[1] |

| H-Bond Donors | 0 | Lack of donors prevents non-specific binding but necessitates acceptors in the target pocket.[1] |

| H-Bond Acceptors | 1 | The tertiary amine nitrogen acts as a weak acceptor.[1] |

| Rotatable Bonds | 3 | Moderate flexibility allows for induced fit in protein binding pockets.[1] |

Synthetic Pathways & Protocols

The synthesis of this compound typically proceeds via a stepwise functionalization of the benzene core.[1] The most robust route involves the reduction of 1-bromo-3-fluoro-5-nitrobenzene followed by reductive amination or alkylation.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available precursors to the target scaffold.

Detailed Experimental Protocol

Note: The following protocol is derived from standard methodologies for aniline functionalization and adapted for this specific halogenated scaffold to prevent dehalogenation.

Step 1: Preparation of 3-Bromo-5-fluoroaniline (Intermediate)[1][2]

-

Reaction Type: Bechamp Reduction (Fe/NH₄Cl)[1]

-

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C, H₂) to strictly avoid hydrodehalogenation (loss of the bromine or fluorine atoms).[1]

-

Setup: Charge a 3-neck round-bottom flask with 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv).

-

Solvent: Add a mixture of Ethanol/Water (3:1 v/v).

-

Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous mechanical stirring for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with EtOAc.[1]

-

Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: N,N-Diethylation to Target[1]

-

Reaction Type: Reductive Amination

-

Rationale: Reductive amination using acetaldehyde is superior to direct alkylation with ethyl iodide.[1] Direct alkylation often leads to over-alkylation (quaternary ammonium salts) and is difficult to control.

-

Reagents: Dissolve 3-bromo-5-fluoroaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

-

Aldehyde Addition: Add Acetaldehyde (3.0 equiv) and Acetic Acid (catalytic, 0.1 equiv). Stir for 30 minutes at room temperature to form the imine/enamine species.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) portion-wise. Note: NaBH(OAc)₃ is milder than NaBH₄ and prevents reduction of the aryl halides.

-

Quench: Stir overnight at room temperature. Quench by slow addition of saturated NaHCO₃ solution.[1]

-

Isolation: Separate layers. Extract aqueous layer with DCM.[1] Dry organic phase over MgSO₄ and concentrate.[1]

-

Validation: Verify structure via ¹H NMR. Look for the characteristic quartet (~3.4 ppm) and triplet (~1.1 ppm) of the ethyl groups.

Reactivity & Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry because it allows for orthogonal functionalization.[1]

Chemoselectivity Map

The presence of three distinct functional groups (Amine, Bromide, Fluoride) allows for precise chemical editing.

[1]

Strategic Utility

-

Bioisosterism: The fluorine atom often mimics a hydrogen atom sterically but blocks metabolic oxidation at the C5 position (blocking Phase I metabolism).

-

Scaffold Hopping: The N,N-diethylaniline moiety is a classic replacement for morpholine or piperidine rings to adjust solubility and pKa.[1]

-

Kinase Inhibition: This specific substitution pattern is frequently observed in Type II kinase inhibitors where the aniline nitrogen forms a hinge bond (if de-alkylated) or interacts with the solvent front (as the diethyl derivative).

Safety & Handling (GHS Classification)

Based on the properties of halogenated anilines, the following safety protocols are mandatory.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

References

-

PubChem. (2025).[1][4] 3-Bromo-5-fluoroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Shah, P., & Westwell, A. D. (2007).[7] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[7] Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Aniline Alkylation and Reduction. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-Bromo-5-fluoro-N,N-diethylaniline

High-Fidelity Synthesis, Structural Characterization, and Functional Utility in Medicinal Chemistry

Executive Summary

3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) represents a critical halogenated aniline scaffold used extensively as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity : the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism), and the diethylamino group acts as a strong electron-donating auxochrome, influencing the electronic density of the aromatic ring.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, spectral characteristics, and application logic in drug discovery.

Physicochemical Specifications

The following data constitutes the core identity profile of the molecule.

| Property | Specification | Notes |

| IUPAC Name | 3-Bromo-N,N-diethyl-5-fluoroaniline | |

| CAS Registry Number | 1809161-70-3 | |

| Molecular Formula | C₁₀H₁₃BrFN | |

| Molecular Weight | 246.12 g/mol | Monoisotopic Mass: 245.02 |

| SMILES | CCN(CC)C1=CC(=CC(=C1)F)Br | |

| Appearance | Yellow to orange oil | Darkens upon oxidation/light exposure |

| LogP (Predicted) | ~3.43 | High lipophilicity due to halogenation |

| H-Bond Donors | 0 | Fully substituted amine |

| H-Bond Acceptors | 2 | N-lone pair and F atom |

Synthetic Architecture

The synthesis of this compound is best approached via a modular strategy, typically commencing from the commercially available 1-bromo-3-fluoro-5-nitrobenzene . Two primary pathways exist for the terminal N-alkylation step: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).

Pathway Logic & Chemoselectivity

-

Method A (Reductive Amination): Preferred for laboratory-scale high purity. Avoids the formation of quaternary ammonium salts (over-alkylation).

-

Method B (Direct Alkylation): Economical for bulk scale but requires strict stoichiometric control to prevent quaternization.

Step 1: Precursor Synthesis (Nitro Reduction)

The nitro group of 1-bromo-3-fluoro-5-nitrobenzene is selectively reduced to the aniline without dehalogenating the sensitive C-Br or C-F bonds.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Conditions: Reflux, 2-4 hours.

-

Mechanism: Single electron transfer (SET) reduction.

-

Yield: Typically 85-95%.

Step 2: N,N-Diethylation (Terminal Step)

Protocol A: Reductive Amination (Recommended)

This protocol utilizes acetaldehyde and a hydride reducing agent.

-

Reaction Matrix: Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in Dichloroethane (DCE) or THF.

-

Imine Formation: Add Acetaldehyde (3.0 eq) and Acetic Acid (cat.). Stir for 30 min to form the intermediate iminium species.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.5 eq) portion-wise at 0°C.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Alkylation

-

Reaction Matrix: Dissolve 3-bromo-5-fluoroaniline in DMF.

-

Base: Add K₂CO₃ (3.0 eq) or Hünig's base.

-

Alkylelectrophile: Add Ethyl Iodide (EtI) (2.5 eq).

-

Thermal Drive: Heat to 60-80°C for 12 hours.

-

Risk: Monitor by LCMS to stop before quaternary salt formation.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and the critical decision points between alkylation strategies.

Caption: Figure 1. Divergent synthetic pathways for this compound highlighting risk mitigation in N-alkylation.

Structural Characterization & Validation

Validation of the synthesized scaffold requires multi-modal spectroscopy. The 1,3,5-substitution pattern creates a distinct NMR signature.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: The three aromatic protons are chemically non-equivalent but may overlap. Expect a pattern of triplets or doublets of doublets (dd) due to ¹⁹F coupling.

-

δ ~6.4 - 6.7 ppm (3H, m, Ar-H).

-

-

Aliphatic Region: The ethyl groups appear as a classic quartet-triplet system.

-

δ ~3.30 ppm (4H, q, J=7.1 Hz, N-CH ₂-CH₃).

-

δ ~1.15 ppm (6H, t, J=7.1 Hz, N-CH₂-CH ₃).

-

-

-

¹³C NMR:

-

Expect doublets for carbons ortho and para to the Fluorine atom due to C-F coupling (J values ~20-25 Hz for ipso, ~250 Hz for C-F bond).

-

-

¹⁹F NMR:

-

Single singlet (or multiplet if proton-coupled) around -110 to -113 ppm .

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Signature:

-

[M+H]⁺: 246.1 / 248.1.

-

Isotope Pattern: A distinct 1:1 ratio of the M and M+2 peaks confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Functional Utility in Drug Discovery[5][6][7]

This molecule is not merely an endpoint but a linchpin intermediate . Its utility is defined by the differential reactivity of its substituents.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C-F or C-N bonds.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (e.g., kinase hinge binders).

-

Buchwald-Hartwig: Displacement of the Bromine with secondary amines to form unsymmetrical diamines.

Lithium-Halogen Exchange

Treatment with n-BuLi or t-BuLi at -78°C selectively exchanges the Bromine for Lithium.

-

Application: The resulting aryl-lithium species can be quenched with electrophiles (e.g., DMF to form the aldehyde, CO₂ to form the carboxylic acid), allowing for carbon chain extension.

Fluorine Bioisosterism

The C-F bond is metabolically robust. In medicinal chemistry, the C-5 fluorine often blocks metabolic oxidation (P450 metabolism) at that position, extending the half-life of the final drug candidate.

Visualization: Reactivity Logic

Caption: Figure 2. Chemoselective functionalization pathways utilizing the orthogonal reactivity of the bromine and fluorine substituents.

Safety and Handling (SDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Nitrogen/Argon). The amine is prone to oxidation (darkening) upon prolonged exposure to air.

-

Disposal: Halogenated organic waste streams.

References

-

PrepChem. (n.d.). Synthesis of 3-bromo-5-fluoroaniline via Iron Reduction. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

-

National Science Foundation (NSF). (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides. Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: 3-Bromo-N,N-diethylaniline (Analogous Structure Data). Retrieved from [Link]

Sources

Solubility data for 3-Bromo-5-fluoro-N,N-diethylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoro-N,N-diethylaniline in Organic Solvents

Abstract This technical guide establishes a rigorous framework for the solubility profiling of This compound (CAS: 1809161-70-3), a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). While specific empirical solubility data remains unpublished in open literature, this guide synthesizes structural predictive analysis with a validated experimental protocol (Laser Monitoring Observation Technique) to enable researchers to generate, model, and apply solubility data for process optimization.

Introduction: The Criticality of Solubility Data

This compound is a functionalized aniline derivative characterized by a halogenated aromatic core and a lipophilic N,N-diethyl amino group. Its primary utility lies in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) where the bromine atom serves as an electrophilic handle.

Precise solubility data (mole fraction,

-

Process Scale-up: Determining the optimal solvent volume to maximize reactor throughput.

-

Purification: Designing cooling crystallization processes to isolate the product from impurities.

-

Reaction Kinetics: Ensuring homogeneity in single-phase reaction mixtures.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility behavior of this compound can be predicted:

-

Non-Polar/Aprotic Solvents (High Solubility): Toluene, Ethyl Acetate, Dichloromethane. The hydrophobic ethyl groups and aromatic ring facilitate strong dispersion forces.

-

Polar Protic Solvents (Moderate to Low Solubility): Methanol, Ethanol, Isopropanol.[1] Solubility is expected to decrease as the carbon chain of the alcohol shortens due to the hydrophobic effect, although the amino nitrogen can accept hydrogen bonds.

-

Water (Insoluble): The molecule lacks sufficient polar functionality to overcome the hydrophobic penalty of cavity formation in water.

Experimental Methodology: Laser Monitoring Observation Technique

To generate high-precision solubility data, the Laser Monitoring Observation Technique is superior to the traditional gravimetric shake-flask method due to its speed, automation potential, and elimination of sampling errors (e.g., filter clogging).

Apparatus Setup

-

Jacketed Glass Vessel (50-100 mL): Equipped with a magnetic stirrer and connected to a high-precision thermostatic water bath (

K). -

Laser Source: A standard He-Ne laser or high-intensity red LED (650 nm).

-

Photoelectric Detector: Placed 180° opposite the laser source to measure light transmittance.

-

Digital Thermometer: Calibrated probe immersed directly in the solution.

Protocol Workflow

-

Preparation: Accurately weigh a specific mass of solute (

) and solvent ( -

Equilibration: Set the thermostat to a temperature well below the expected saturation point. The mixture should be a turbid suspension (laser transmittance

). -

Heating Ramp: Slowly increase the temperature (e.g.,

K/min) while stirring continuously. -

Detection: Monitor the laser transmittance. The clear point (saturation temperature,

) is defined as the temperature at which transmittance reaches a maximum plateau, indicating complete dissolution. -

Iteration: Repeat with varying solute/solvent ratios to cover the desired temperature range (e.g., 278.15 K to 323.15 K).

Workflow Visualization

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid solubility.

Data Analysis & Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution properties.

The Modified Apelblat Equation

The modified Apelblat equation is an empirical semi-logarithmic model that typically provides the highest correlation accuracy (

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (K).[3][4][5]

- : Empirical parameters derived from non-linear regression.

The Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[2]

- : Enthalpy of dissolution (typically positive/endothermic).

- : Entropy of dissolution.

- : Universal gas constant (8.314 J/mol·K).

Interpretation:

-

A linear plot of

vs. -

Positive

: Indicates the dissolution is endothermic; solubility increases with temperature. -

Positive

: Indicates dissolution is entropy-driven (disorder increases).

Representative Data Structure

Researchers should organize their findings in the following standard format to facilitate peer review and industrial application.

Table 1: Template for Solubility Data of this compound

| Solvent | T (K) | Mass of Solute (g) | Mass of Solvent (g) | Mole Fraction ( |

| Ethanol | 283.15 | Experimental | Experimental | Calc |

| 293.15 | ... | ... | ... | |

| 303.15 | ... | ... | ... | |

| Toluene | 283.15 | Experimental | Experimental | Calc |

| ... | ... | ... | ... | |

| Ethyl Acetate | 283.15 | Experimental | Experimental | Calc |

Note: Mole fraction (

Process Applications

Crystallization Design

For purification, select a solvent system with a steep solubility curve (large coefficient

-

Strategy: Dissolve the crude this compound in hot Ethanol or Isopropanol (where solubility is high at boiling but drops significantly upon cooling).

-

Anti-Solvent: If solubility is too high in organics, use Water as an anti-solvent to induce precipitation in a controlled manner.

Reaction Solvent Selection

For coupling reactions (e.g., Suzuki), the solvent must dissolve both the aryl bromide and the catalyst system.

-

Recommendation: Toluene or 1,4-Dioxane are preferred. They provide high solubility for the lipophilic substrate and are compatible with common palladium catalysts, minimizing mass-transfer limitations.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Biomedical Analysis, 47(4-5), 593-631. Link

- Sha, F., et al. (2021). Solubility determination and thermodynamic modeling of 3-chloro-2-methylaniline in various solvents. Journal of Chemical & Engineering Data. (Representative methodology for substituted anilines).

-

ChemScene. (2024). Product Data Sheet: this compound (CAS 1809161-70-3).[6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. ThermoML:J. Chem. Eng. Data 2019, 64, 12, 5196-5209 [trc.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. aaronchem.com [aaronchem.com]

Advanced Safety and Mechanistic Profiling of Halogenated N,N-Diethylaniline Intermediates in Drug Synthesis

Executive Summary

Halogenated N,N-diethylanilines, such as 4-bromo-N,N-diethylaniline, are critical electrophilic intermediates used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) for the synthesis of pharmaceuticals, fluorophores, and agricultural chemicals. While standard Safety Data Sheets (SDS) provide baseline compliance data, they often lack the mechanistic context required for safe scale-up. This whitepaper synthesizes physicochemical data, metabolic toxicology, and field-proven methodologies to provide a comprehensive, self-validating framework for handling these highly reactive and toxic intermediates.

Comparative Physicochemical & Hazard Profiling

The addition of a halogen (such as bromine or chlorine) to the aniline ring fundamentally alters the molecule's physicochemical properties, shifting it from a volatile liquid to a crystalline solid, and significantly increasing its lipophilicity. This structural change impacts both its environmental fate and its biological absorption profile.

Below is a comparative analysis of the parent compound versus its brominated derivative, synthesizing data from authoritative safety assessments[1],[2],,[3].

| Property / Hazard Parameter | N,N-Diethylaniline (Parent) | 4-Bromo-N,N-diethylaniline (Halogenated) |

| CAS Number | 91-66-7 | 2052-06-4 |

| Physical State | Colorless to yellow liquid[3] | Light brown crystalline solid[2] |

| GHS Health Hazards | Toxic if swallowed/dermal/inhaled (H301, H311, H331), STOT RE 2 (H373) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), Acute Oral Tox[1],[2] |

| Transport Classification | UN2432 (Class 6.1, Toxic Liquid) | UN2811 (Class 6.1, Toxic Solid, Organic, n.o.s.)[2] |

| LogP (Lipophilicity) | 3.31[3] | > 3.31 (Increased due to para-bromination) |

| Primary Toxicity Risk | Methemoglobinemia / Cyanosis | Methemoglobinemia / Potential Bioaccumulation[2], |

Causality Insight: The shift from a liquid to a solid state (UN2811)[2] introduces a new physical hazard during scale-up: aerosolized dust generation . While the parent liquid presents a severe vapor inhalation hazard, the brominated solid requires stringent particulate control (e.g., HEPA-filtered enclosures) to prevent respiratory absorption.

Mechanistic Toxicology: The Methemoglobinemia Pathway

To design effective safety protocols, chemists must understand why these compounds are toxic. The acute toxicity of N,N-diethylaniline derivatives is not primarily driven by the parent electrophile, but by its hepatic metabolism[4].

Upon absorption, cytochrome P450 (CYP450) enzymes in the liver catalyze the N-dealkylation of the diethylamino group. The resulting secondary and primary anilines undergo subsequent N-oxidation to form highly reactive phenylhydroxylamine derivatives [4]. These metabolites are potent oxidizing agents that enter red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin. Because methemoglobin cannot bind oxygen, systemic hypoxia and cyanosis ensue, often with a delayed onset of 2 to 4 hours.

Halogenation at the para position (e.g., 4-bromo) blocks para-hydroxylation—a common detoxification pathway—forcing the metabolic flux entirely toward the toxic N-oxidation route, while the increased lipophilicity prolongs the biological half-life.

Caption: Metabolic pathway of N,N-diethylanilines leading to methemoglobinemia via N-oxidation.

Self-Validating Experimental Protocol: Scale-Up & Quenching

When utilizing 4-bromo-N,N-diethylaniline in a pilot-scale Buchwald-Hartwig amination, standard operating procedures must be upgraded to self-validating systems . This ensures that safety is mathematically proven at each step, rather than assumed.

Step-by-Step Methodology

Step 1: Reagent Preparation (Particulate Control)

-

Action: Weigh 4-bromo-N,N-diethylaniline inside a Class II biological safety cabinet or a specialized powder-weighing hood.

-

Causality: As a Class 6.1 toxic solid[2], the primary exposure route during setup is the inhalation of micro-crystalline dust. Draft-free weighing prevents aerosolization.

Step 2: Reaction Execution (Inert Atmosphere)

-

Action: Transfer the solid to the reactor, purge with Argon, and add the solvent (e.g., Toluene), amine partner, and Pd-catalyst. Heat to 90°C.

-

Causality: Inerting prevents the auto-oxidation of the electron-rich aniline core, which can form hazardous, highly colored azo-polymeric degradation products.

Step 3: In-Process Monitoring (The First Validation Check)

-

Action: Pull a 50 µL aliquot, dilute, and analyze via HPLC-UV at 254 nm. Do not proceed to workup until the 4-bromo-N,N-diethylaniline peak area is <0.1%.

-

Causality: The safest way to handle a toxic intermediate is to consume it entirely. Verifying >99.9% conversion mathematically validates that the downstream extraction will not expose the operator to the Class 6.1 hazard.

Step 4: Chemical Quenching & Phase Separation

-

Action: Cool the reactor to 20°C. Quench the reaction by adding 1M HCl (aqueous) until the aqueous layer reaches pH < 2.

-

Causality: The conjugate acid of the diethylamino group has a pKa of ~6.57[3]. Quenching with a strong acid protonates any residual aniline, converting the highly lipophilic free base into a water-soluble hydrochloride salt. This prevents volatilization and forces the toxic residue entirely into the aqueous waste layer, keeping the organic product layer clean.

Step 5: Safety Validation of the Quench (The Second Validation Check)

-

Action: Test the aqueous layer with pH paper to confirm pH < 2.

-

Causality: If the pH is > 2, the amine is not fully protonated and may partition back into the organic phase, compromising the safety of the rotary evaporation step.

Caption: Self-validating experimental workflow for halogenated aniline scale-up.

Environmental Fate & Waste Segregation

Halogenated anilines are highly toxic to aquatic life with long-lasting effects. Because the 4-bromo derivative is highly lipophilic (LogP > 3.31) and insoluble in water[2], it has a high potential for bioaccumulation in aquatic organisms.

Protocol for Waste: Aqueous layers from the acidic quench (Step 4) must never be neutralized before disposal, as this will precipitate the free-base toxic solid in the waste drum. They must be strictly segregated into "Aqueous Acidic Toxic" streams and incinerated by specialized waste management facilities.

References

1.[1] Title: SAFETY DATA SHEET - Tokyo Chemical Industry (4-Bromo-N,N-diethylaniline) | Source: tcichemicals.com | URL: 2.[2] Title: SAFETY DATA SHEET - Thermo Fisher Scientific (4-Bromo-N,N-diethylaniline) | Source: thermofisher.com | URL: 3.[4] Title: Aromatic Amines: An Assessment of the Biological and Environmental Effects | Source: epa.gov | URL: 4. Title: Aldrich 185868 - SAFETY DATA SHEET (N,N-Diethylaniline) | Source: sigmaaldrich.cn | URL: 5.[3] Title: N,N-Diethylaniline | C10H15N | CID 7061 - PubChem | Source: nih.gov | URL:

Sources

Strategic Procurement and Application Guide: 3-Bromo-5-fluoro-N,N-diethylaniline in Advanced Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the selection of highly functionalized building blocks is a critical determinant of synthetic efficiency. 3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) is a specialized, tri-functionalized aromatic scaffold. Featuring a reactive bromo-substituent, a metabolically stabilizing fluoro-group, and a lipophilic N,N-diethylamine moiety, this compound is engineered for advanced cross-coupling applications.

This technical whitepaper provides an in-depth analysis of the mechanistic utility of this compound, establishes a rigorous framework for supplier evaluation and price comparison, and details self-validating experimental protocols for its integration into drug discovery workflows.

Chemical Profile & Mechanistic Utility

Halogenated anilines serve as highly versatile scaffolds in the synthesis of biologically active compounds, particularly in the development of targeted therapeutics where strategic halogen placement modulates both electronic properties and metabolic stability[1].

The structural architecture of this compound offers three distinct mechanistic advantages:

-

The Bromo-Site (C-Br): Acts as the primary handle for transition-metal-catalyzed carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. In palladium-catalyzed cross-coupling reactions, bromoarenes exhibit superior reactivity compared to their chloroarene counterparts, facilitating rapid oxidative addition by Pd(0) species[2].

-

The Fluoro-Site (C-F): Positioned meta to the amine, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect. This not only accelerates the oxidative addition at the adjacent C-Br bond but also blocks metabolic oxidation at that position in vivo, a critical parameter in drug design[1].

-

The N,N-Diethyl Moiety: The tertiary amine structure (LogP ~3.43)[3] is a deliberate mechanistic choice. It completely suppresses competitive N-arylation (Buchwald-Hartwig side reactions) that plague primary anilines, directing the catalytic cycle exclusively toward the C-Br bond. Furthermore, the diethyl groups provide optimal steric bulk and enhance the lipid membrane permeability of downstream active pharmaceutical ingredients (APIs).

Figure 1: Divergent synthetic utility of this compound via the bromo-site.

Supplier Evaluation & Price Comparison

Procuring high-quality halogenated anilines is a critical supply chain challenge. Trace impurities—specifically des-bromo analogs or residual heavy metals from upstream synthesis—can severely poison palladium catalysts in downstream industrial-scale Heck or Suzuki processes[4].

The table below synthesizes current market data for this compound across major chemical suppliers. Because this is a specialized building block, pricing is highly dependent on purity and HazMat shipping classifications.

| Supplier | Catalog / Item No. | Purity | Indicative Price (USD) | Shipping / HazMat Considerations |

| Bide Pharm | BD00832019 | 95% | ~$435.00 / 1g (¥3136)[5] | Standard chemical freight |

| ChemScene | CS-0194434 | ≥95% | Custom Quote[3] | HazMat fees apply ($50 - $178 depending on class/region)[6] |

| BLD Pharm | MFCD28142588 | ≥95% | Custom Quote[7] | Bulk scale-up available |

| Sigma-Aldrich | AABH97D218D8 | ≥95% | Premium / Custom | High-tier QC documentation provided |

| Boroncore | BC005951 | ≥95% | Custom Quote[8] | Specialized in halogen/boron derivatives |

Procurement Strategy: When evaluating price, researchers must factor in the "hidden costs" of low-purity batches. A batch with <95% purity often contains regioisomers (e.g., 2-bromo or 4-bromo variants) that are nearly impossible to separate via standard silica gel chromatography post-coupling. Investing in ≥95% purity from verified vendors like Bide Pharm or ChemScene ensures reproducible catalytic yields.

Quality Control (QC) & Validation Protocols

Trusting a supplier's Certificate of Analysis (CoA) is insufficient for rigorous drug development. As an Application Scientist, you must implement a self-validating QC system for all incoming batches of this compound.

Self-Validating QC Methodology

-

Visual & Physical Inspection: The compound should be inspected for color and state. Deviations (e.g., dark tar-like appearance) indicate oxidation of the amine.

-

Structural Integrity (NMR):

-

¹H NMR (400 MHz, CDCl3): Verify the N,N-diethyl signals (quartet for -CH2-, triplet for -CH3) and the specific coupling constants of the two aromatic protons.

-

¹⁹F NMR (376 MHz, CDCl3): A single peak is required. Multiple peaks indicate the presence of fluorinated regioisomer impurities.

-

-

Purity Assessment (LC-MS): Confirm the molecular weight (246.12 g/mol )[7] and ensure the area under the curve (AUC) for the primary peak is ≥95%.

-

Trace Metal Analysis (ICP-MS): Crucial Step. Residual metals >10 ppm will interfere with downstream cross-coupling kinetics.

Figure 2: Self-validating Quality Control (QC) workflow for incoming raw materials.

Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this compound, the following is a highly optimized, step-by-step protocol for a Suzuki-Miyaura cross-coupling. The causality behind the reagent choices is explicitly detailed to ensure reproducibility.

Materials

-

Aryl Halide: this compound (1.0 equiv, 1.0 mmol, 246.12 mg)

-

Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg). Rationale: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination.

-

Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg). Rationale: Inorganic base is required to activate the boronic acid into a reactive boronate complex.

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL). Rationale: The biphasic mixture dissolves both the organic substrates and the inorganic base.

Step-by-Step Methodology

-

Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃.

-

Degassing: Add 10 mL of the Dioxane/H₂O solvent mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

-

Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal. Sparge for an additional 2 minutes.

-

Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 90°C. Stir vigorously for 12 hours. The reaction progress should be monitored by TLC (Hexanes/EtOAc 9:1) or LC-MS until the starting aryl bromide is completely consumed.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the coupled biaryl product.

Conclusion

This compound is a premium, highly functionalized intermediate whose structural properties solve distinct challenges in drug discovery—namely, preventing unwanted N-arylation while providing a metabolically stable fluoro-substituent. While procurement costs can be high (~$435/g for high purity), investing in ≥95% pure material from reputable suppliers mitigates the downstream risks of catalyst poisoning and regioisomer contamination. By implementing the rigorous QC workflows and optimized experimental protocols outlined in this guide, researchers can seamlessly integrate this compound into advanced synthetic pipelines.

References

-

Boroncore. this compound | Boroncore. Retrieved from:[Link][8]

-

Chemical Science (RSC). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from: [Link][2]

-

Organic Process Research & Development (ACS). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process. Retrieved from: [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01834A [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS:1369880-72-7, 3-Bromo-5-fluoro-N-methylaniline-毕得医药 [bidepharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 1809161-70-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | Boroncore [boroncore.com]

Engineering Metabolic Stability: The Strategic Role of 3-Bromo-5-Fluoroaniline Derivatives in Drug Discovery

Executive Summary

Anilines represent a highly privileged class of structural motifs in medicinal chemistry, frequently serving as critical hinge-binding elements in kinase inhibitors and other targeted therapeutics. However, their inclusion is historically fraught with pharmacokinetic liabilities, primarily driven by rapid metabolic degradation and the formation of toxic reactive metabolites. This technical guide explores the mechanistic rationale behind utilizing 3-bromo-5-fluoroaniline derivatives as a sophisticated solution to these challenges. By synergizing the unique electronic and steric properties of fluorine and bromine, drug developers can effectively shield the aniline core from Cytochrome P450 (CYP450) mediated oxidation, dramatically improving in vivo half-life and safety profiles.

The Aniline Dilemma: Pharmacological Utility vs. Metabolic Vulnerability

The primary challenge with primary aromatic amines (anilines) lies in their high susceptibility to oxidative metabolism. When exposed to hepatic enzymes, unsubstituted anilines rapidly undergo N-oxidation, N-dealkylation, and aromatic ring hydroxylation. This not only leads to rapid systemic clearance but also generates electrophilic intermediates—such as quinoneimines—that are notorious for causing idiosyncratic adverse drug reactions 1[1].

While replacing the aniline entirely with saturated isosteres is a viable strategy2[2], total replacement often abrogates essential target binding interactions. Therefore, precise peripheral halogenation—specifically the 3-bromo-5-fluoro substitution pattern—has emerged as a highly effective method to retain the pharmacophore while neutralizing its metabolic liabilities.

Mechanistic Basis of 3-Bromo-5-Fluoro Substitution

The strategic placement of halogens on the aniline ring relies on a careful balance of electronic modulation and steric shielding.

The Role of Fluorine (5-Position)

Fluorine is the most electronegative element, forming an exceptionally strong C-F bond (~116 kcal/mol) that is highly resistant to oxidative cleavage.

-

Electronic Deactivation: The strong electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring and the adjacent amine group. This lowers the pKa of the amine, reducing its basicity. A less basic amine is a poorer substrate for CYP450-mediated N-oxidation 3[3].

-

Metabolic Blocking: Fluorine effectively blocks the metabolically labile 5-position from aromatic hydroxylation without adding significant steric bulk, preserving the molecule's overall topology 4[4].

The Role of Bromine (3-Position)

While fluorine handles electronic deactivation, bromine provides necessary steric parameters and lipophilicity.

-

Steric Shielding: The larger atomic radius of bromine provides steric hindrance, physically blocking CYP enzymes from accessing adjacent carbons.

-

Avoidance of Ipso-Substitution: Research indicates that para-halogenated anilines (especially chloro, bromo, or iodo) are highly susceptible to ipso-substitution by glutathione (GSH), leading to toxic conjugate formation driven by positive charge delocalization 5[5]. By utilizing a meta-substitution pattern (3-position), this specific delocalization pathway is circumvented, preventing the formation of these reactive intermediates.

-

Halogen Bonding: Bromine frequently engages in halogen bonding with target protein backbones, enhancing target affinity and selectivity6[6].

Fig 1. CYP450-mediated metabolic pathways of halogenated anilines and points of stabilization.

Quantitative Impact on Physicochemical Properties

The integration of the 3-bromo-5-fluoro motif fundamentally alters the physicochemical landscape of the molecule. The table below summarizes the typical shifts observed during lead optimization when transitioning from an unsubstituted aniline to a dihalogenated derivative.

Table 1: Comparative Physicochemical and Metabolic Properties

| Compound Scaffold | Amine pKa | Lipophilicity (LogP) | Primary CYP450 Liability | HLM Stability ( | Reactive Metabolite Risk |

| Unsubstituted Aniline | ~4.6 | 0.9 | N-oxidation, para-hydroxylation | Low (<15 min) | High (Quinoneimines) |

| 4-Fluoroaniline | ~4.6 | 1.1 | N-oxidation, ipso-substitution | Moderate (~30 min) | Moderate |

| 3-Bromo-5-fluoroaniline | ~3.2 | 2.4 | Highly sterically hindered | High (>60 min) | Low (Blocked positions) |

Note: Values are representative approximations based on standard medicinal chemistry structure-activity relationship (SAR) data.

Self-Validating Experimental Protocols

To empirically validate the metabolic stability conferred by 3-bromo-5-fluoroaniline derivatives, researchers must employ robust in vitro assays. The following protocols are designed as self-validating systems, where the causality of each chemical choice ensures data integrity.

Protocol A: Human Liver Microsomal (HLM) Intrinsic Clearance ( ) Assay

Objective: Quantify the biological half-life and intrinsic clearance rate of the derivative.

-

Compound Preparation: Prepare a 10 mM stock of the 3-bromo-5-fluoroaniline derivative in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Causality: Maintaining the final DMSO concentration below 0.1% is critical, as higher concentrations of organic solvents directly inhibit CYP450 enzyme activity, leading to false-positive stability readings.

-

-

Microsome Incubation: Combine the test compound with pooled HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Causality: Pre-incubation ensures thermal equilibration. CYP enzymes are highly temperature-sensitive; initiating the reaction cold will artificially depress the initial metabolic rate.

-

-

Reaction Initiation: Add an NADPH-regenerating system (1 mM final concentration) to initiate the reaction.

-

Causality: NADPH is the obligatory electron donor for CYP450-mediated oxidations. Without it, Phase I metabolism cannot occur.

-

-

Time-Course Quenching: At designated intervals (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the mixture into three volumes of ice-cold acetonitrile (MeCN) containing an internal standard.

-

Causality: Ice-cold MeCN instantly denatures the microsomal proteins, completely halting enzymatic activity while simultaneously extracting the small-molecule analyte for downstream analysis.

-

-

Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C and analyze the supernatant via LC-MS/MS.

Fig 2. High-throughput human liver microsome (HLM) stability assay workflow.

Protocol B: Electrophilic Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm the absence of toxic quinoneimine formation or ipso-substitution liabilities.

-

Incubation Matrix: Incubate the derivative (10 µM) with HLMs (1.0 mg/mL) and NADPH (1 mM) in the presence of 5 mM reduced glutathione (GSH).

-

Trapping Mechanism: GSH acts as a "soft" biological nucleophile. If the 3-bromo-5-fluoroaniline undergoes unexpected bioactivation into an electrophilic species, GSH will rapidly intercept it, forming a stable conjugate before it can bind to cellular macromolecules 5[5].

-

Validation via HRMS: Scan the quenched reaction mixture using high-resolution mass spectrometry (HRMS). The assay self-validates the safety of the structural design: the absence of a neutral loss of 129 Da (the characteristic mass signature of a GSH conjugate) confirms that the dihalogenated ring successfully resisted bioactivation.

Synthetic Applications and Future Perspectives

The 3-bromo-5-fluoroaniline building block is not just an endpoint but a versatile synthetic precursor. It is frequently utilized in the synthesis of complex heterocycles, such as benzimidazoles, where the halogenated phenyl ring projects into hydrophobic binding pockets of target proteins . As computational chemistry and predictive toxicology advance, the precise tuning of these dihalogenated systems will continue to play a pivotal role in rescuing promising but metabolically flawed drug candidates.

References

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: PMC (nih.gov) URL:[Link]

-

Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition Source: Chemical Research in Toxicology (acs.org) URL:[Link]

-

Aniline replacement in drug-like compounds Source: Cresset Group URL:[Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PMC (nih.gov) URL:[Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: ResearchGate URL:[Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. cresset-group.com [cresset-group.com]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore properties of 3-bromo-5-fluorophenyl group

The 3-Bromo-5-fluorophenyl Motif: Synergistic Pharmacophore Dynamics and Halogen Bonding in Drug Design

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for both target affinity and pharmacokinetic stability. The strategic incorporation of di-halogenated aromatic systems, specifically the 3-bromo-5-fluorophenyl group, represents a highly sophisticated approach to molecular design. This technical guide deconstructs the pharmacophoric properties of this motif, detailing the causal relationships between its electronic structure, halogen bonding capacity, and metabolic resilience.

Mechanistic Pharmacophore Profiling

The 3-bromo-5-fluorophenyl group is not merely a hydrophobic placeholder; it is a precisely tuned pharmacophoric unit. Its efficacy stems from the orthogonal yet synergistic properties of bromine and fluorine.

-

The

-Hole and Halogen Bonding (Bromine): Bromine, a heavy halogen, possesses an anisotropic electron distribution. While its equatorial region is electronegative, the pole along the C-Br bond axis features a region of positive electrostatic potential known as the -

Inductive Enhancement (Fluorine): The true power of this motif lies in the 5-fluoro substitution. Fluorine is the most electronegative element. Through strong inductive electron withdrawal (-I effect), it depletes the electron density of the phenyl

-system. This electron deficiency is transmitted to the bromine atom,2 compared to a simple bromophenyl group[2]. -

Metabolic Shielding: Beyond electronics, fluorine serves as a bioisosteric metabolic shield. By occupying the 5-position, it 3, a common metabolic liability, thereby enhancing the compound's in vivo half-life[3].

Logical relationship of pharmacophore features in the 3-bromo-5-fluorophenyl group.

Quantitative Data Presentation

To understand the impact of this substitution pattern, we must quantify its physicochemical contributions. The table below summarizes the distinct roles of each component within the motif.

Table 1: Physicochemical and Pharmacophoric Contributions

| Feature | Physicochemical Effect | Pharmacological Consequence |

| 3-Bromo | High polarizability, generation of | Enables highly directional, strong halogen bonding with protein targets. |

| 5-Fluoro | Strong inductive electron withdrawal (-I). | Enhances Br |

| C-F Bond | High bond dissociation energy (~116 kcal/mol). | Prevents CYP450-mediated oxidative metabolism at the 5-position. |

| Phenyl Core | Planar, aromatic | Facilitates |

Experimental Validation Workflows

As scientists, we must rely on self-validating experimental systems to prove these theoretical constructs. Below are the rigorous protocols required to validate the halogen bonding and metabolic stability of the 3-bromo-5-fluorophenyl motif.

Protocol A: Quantification of Halogen Bond Strength via H/ F NMR Titration

To prove that the 5-fluoro group enhances the bromine's halogen bonding capacity, we measure the binding constant (

-

Causality & Self-Validation: We use

to prevent solvent competition. By tracking both

Step-by-Step Methodology:

-

Preparation: Prepare a 5.0 mM stock solution of the 3-bromo-5-fluorophenyl model compound (Host) in anhydrous

. -

Titrant Preparation: Prepare a 250 mM stock solution of quinuclidine (Guest) dissolved directly into the exact same Host stock solution.

-

Titration Execution: Transfer 500

L of the Host solution to an NMR tube. Acquire baseline -

Incremental Addition: Add the Guest solution in predefined aliquots (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents). After each addition, invert the tube 5 times and acquire spectra.

-

Data Extraction: Record the change in chemical shift (

) for the proton ortho to the bromine and the -

Non-Linear Regression: Plot

vs. [Guest]. Fit the data to a 1:1 binding isotherm using a non-linear least-squares regression model to extract the

Protocol B: In Vitro Hepatic Microsomal Stability Assay

To validate the metabolic shielding effect of the fluorine atom, we subject the compound to human liver microsomes (HLM).

-

Causality & Self-Validation: The assay includes a negative control (no NADPH) to definitively rule out non-CYP degradation (e.g., hydrolysis), and a positive control (e.g., verapamil) to confirm microsomal enzymatic viability. We compare the intrinsic clearance (

) of the 3-bromo-5-fluorophenyl compound against its 3-bromophenyl analog to isolate the fluorine's protective effect.

Step-by-Step Methodology:

-

Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein final), phosphate buffer (100 mM, pH 7.4), and the test compound (1

M final) in a 96-well plate. Pre-incubate at 37°C for 5 minutes. -

Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final).

-

Time-Course Sampling: At

minutes, transfer a 50 -

Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

). Calculate

Step-by-step workflow for the validation of halogen bonding capacity.

Strategic Applications in Drug Discovery

The 3-bromo-5-fluorophenyl group is highly privileged in the development of kinase inhibitors and antimicrobial agents. The bromine atom frequently anchors the molecule deep within hydrophobic sub-pockets (e.g., the "back pocket" of kinases) via4[4]. Simultaneously, the fluorine atom modulates the lipophilicity (LogP) to maintain optimal membrane permeability while preventing rapid oxidative clearance. This dual-action pharmacophore essentially acts as a molecular anchor and a shield, maximizing both pharmacodynamics and pharmacokinetics.

References

- Source: ijres.

- Source: nih.

- Source: ump.edu.

- Source: rsc.

Sources

- 1. ijres.org [ijres.org]

- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Methodological & Application

Application Note: Strategic Utilization of 3-Bromo-5-fluoro-N,N-diethylaniline in the Synthesis of Novel Pyrimidine-Based Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology. The strategic incorporation of halogenated aniline derivatives into inhibitor scaffolds has been shown to significantly enhance potency, target selectivity, and pharmacokinetic properties. 3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) is a highly versatile, commercially available building block that possesses three critical structural motifs tailored for rational drug design:

-

Bromine Atom (The Synthetic Handle): Acts as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), allowing for modular assembly of the kinase inhibitor core.

-

Fluorine Atom (The Metabolic Shield): Fluorine substitution is extensively utilized in medicinal chemistry to modulate the pKa of neighboring functional groups, increase lipophilicity, and block sites susceptible to cytochrome P450-mediated metabolic oxidation [1].

-

N,N-Diethylamine Group (The Solubilizing Vector): Provides a solvent-exposed moiety that enhances passive membrane permeability and tunes the overall lipophilic ligand efficiency (LLE) of the molecule.

In this application note, we detail the synthesis and biological validation of a hypothetical, highly potent Epidermal Growth Factor Receptor (EGFR) inhibitor—designated EGFR-IN-FDE —utilizing this compound coupled to a pyrimidine-2-amine core.

Synthetic Strategy: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for the construction of C–N bonds in pharmaceutical development [2]. To couple this compound with a sterically demanding pyrimidine-2-amine derivative, the choice of catalyst and ligand is critical.

Causality in Catalyst Selection: We employ Pd2(dba)3 paired with Xantphos . Xantphos is a bidentate phosphine ligand with a wide bite angle. This specific geometry accelerates the reductive elimination step of the catalytic cycle while suppressing unwanted β-hydride elimination and competitive amination at alternative nucleophilic sites. Cesium carbonate (Cs2CO3) is selected as a mild inorganic base to tolerate sensitive functional groups on the pyrimidine core.

Caption: Schematic representation of the Buchwald-Hartwig amination workflow.

Protocol 1: Synthesis of EGFR-IN-FDE

This protocol is designed as a self-validating system; successful coupling is indicated by a distinct color change from deep purple (Pd(0) complex) to a clear yellow/orange solution upon completion.

Reagents:

-

This compound (1.0 equiv, 1.0 mmol)

-

4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.1 equiv, 1.1 mmol)

-

Pd2(dba)3 (0.05 equiv, 5 mol%)

-

Xantphos (0.1 equiv, 10 mol%)

-

Cs2CO3 (2.0 equiv, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine-2-amine derivative, Pd2(dba)3, Xantphos, and Cs2CO3.

-

Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon three times. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side-products.

-

Addition: Dissolve this compound in anhydrous 1,4-dioxane and inject it into the flask via syringe.

-

Reaction: Heat the reaction mixture to 100°C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor reaction progression via LC-MS until the aryl bromide is fully consumed.

-